molecular formula C8H11FN2 B1472434 2-Fluoro-2-(pyridin-2-yl)propan-1-amine CAS No. 1556902-23-8

2-Fluoro-2-(pyridin-2-yl)propan-1-amine

Cat. No. B1472434
CAS RN: 1556902-23-8
M. Wt: 154.18 g/mol
InChI Key: FYCAWGLNIPZZSR-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(pyridin-2-yl)propan-1-amine” is a chemical compound that belongs to the class of organic compounds known as amines . It has potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(pyridin-2-yl)propan-1-amine” would consist of a pyridin-2-yl group attached to a propan-1-amine moiety with a fluorine atom at the 2-position. The optimal structure of the pyridine group was found to be 5-CF3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis of Fluorinated Pyridines

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . They present a special interest as potential imaging agents for various biological applications .

Fungicidal Activity

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Biological Activities Against Immortalized Rat Hepatic Stellate Cells (HSC-T6)

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Pharmacophores for Molecules with Significant Biological and Therapeutic Value

Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Future Directions

The future directions for “2-Fluoro-2-(pyridin-2-yl)propan-1-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and other fields . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.

properties

IUPAC Name

2-fluoro-2-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-8(9,6-10)7-4-2-3-5-11-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCAWGLNIPZZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(pyridin-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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